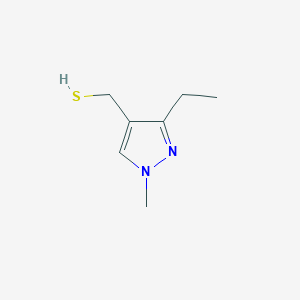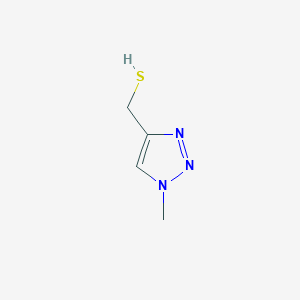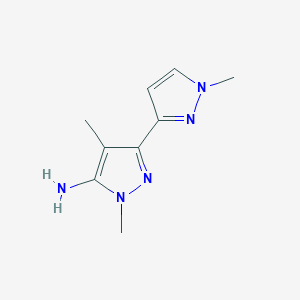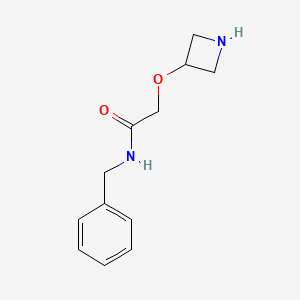![molecular formula C10H10N2O B13306801 2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B13306801.png)
2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring The presence of the carboxaldehyde group at the 3-position and methyl groups at the 2- and 5-positions further defines its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminopyridine with an aldehyde under acidic conditions, followed by cyclization and oxidation steps. For instance, the reaction of 2-aminopyridine with 2,5-dimethylbenzaldehyde in the presence of an acid catalyst can yield the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times. The choice of solvents and purification methods is also critical in industrial settings to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2,5-Dimethyl-imidazo[1,2-a]pyridine-3-methanol.
Substitution: 2,5-Dimethyl-3-bromo-imidazo[1,2-a]pyridine.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antituberculosis agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cellular membranes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dimethyl-imidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-TB activity.
Imidazo[1,5-a]pyridine-3-carboxaldehyde: Another imidazo-pyridine derivative with similar structural features.
Uniqueness
2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2- and 5-positions can affect the compound’s electronic properties and steric interactions, making it distinct from other imidazo-pyridine derivatives.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2,5-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-4-3-5-10-11-8(2)9(6-13)12(7)10/h3-6H,1-2H3 |
Clave InChI |
AASYLQVDZHSOCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=NC(=C(N12)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B13306740.png)


![Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B13306758.png)
![6-Nitro-2-propyl-imidazo[1,2-A]pyridine](/img/structure/B13306760.png)







